1-Bromo-3,8-dichloronaphthalene
Description
1-Bromo-3,8-dichloronaphthalene is a polyhalogenated naphthalene derivative characterized by a bromine atom at position 1 and chlorine atoms at positions 3 and 8 on the naphthalene ring. The compound’s molecular formula is C₁₀H₅BrCl₂, with an estimated molecular weight of 276.41 g/mol (calculated from atomic masses). Halogen substituents at these positions influence reactivity, solubility, and applications in organic synthesis, such as cross-coupling reactions or polymer precursor systems .
Properties
Molecular Formula |
C10H5BrCl2 |
|---|---|
Molecular Weight |
275.95 g/mol |
IUPAC Name |
1-bromo-3,8-dichloronaphthalene |
InChI |
InChI=1S/C10H5BrCl2/c11-8-5-7(12)4-6-2-1-3-9(13)10(6)8/h1-5H |
InChI Key |
OKOBVUFABADPRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CC(=C2C(=C1)Cl)Br)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Bromo-3,8-dichloronaphthalene typically involves the bromination and chlorination of naphthalene. One common method is the bromination of naphthalene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions . Chlorination can be achieved using chlorine gas or other chlorinating agents under similar controlled conditions . Industrial production methods often involve large-scale bromination and chlorination processes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Bromo-3,8-dichloronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles such as hydroxyl, amino, or alkyl groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common reagents used in these reactions include bromine, chlorine, iron bromide, aluminum bromide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-3,8-dichloronaphthalene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Bromo-3,8-dichloronaphthalene involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms on the naphthalene ring can participate in various chemical interactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to antimicrobial or anticancer effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Structural and Physical Properties
The following table compares key physical and structural features of 1-Bromo-3,8-dichloronaphthalene with related compounds:
Key Observations :
- Halogen vs. Functional Groups: Bromine and chlorine substituents increase molecular weight and polarity compared to non-halogenated naphthalenes. Methoxy or amine groups (e.g., in ) introduce hydrogen-bonding capabilities, altering solubility and crystal packing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
